2-Methyl-6-pyrrolidin-3-ylpyrimidin-4-ol dihydrochloride
Overview
Description
2-Methyl-6-pyrrolidin-3-ylpyrimidin-4-ol dihydrochloride is a chemical compound with a complex structure that includes a pyrimidine ring substituted with a methyl group and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-pyrrolidin-3-ylpyrimidin-4-ol dihydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the pyrimidine and pyrrolidine rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process might include steps such as purification and crystallization to obtain the compound in its pure dihydrochloride form.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-pyrrolidin-3-ylpyrimidin-4-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the pyrimidine or pyrrolidine rings.
Reduction: This reaction can reduce double bonds or other functional groups within the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to optimize the reaction efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted pyrimidine or pyrrolidine compounds.
Scientific Research Applications
2-Methyl-6-pyrrolidin-3-ylpyrimidin-4-ol dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be used in studies involving enzyme interactions or as a ligand in binding studies.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-6-pyrrolidin-3-ylpyrimidin-4-ol dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds share a similar pyrimidine ring structure and have been studied for their potential as kinase inhibitors and apoptosis inducers.
Pyrazoles: These compounds also contain nitrogen heterocycles and are used in various pharmaceutical applications.
Uniqueness
2-Methyl-6-pyrrolidin-3-ylpyrimidin-4-ol dihydrochloride is unique due to its specific substitution pattern and the presence of both pyrimidine and pyrrolidine rings
Properties
IUPAC Name |
2-methyl-4-pyrrolidin-3-yl-1H-pyrimidin-6-one;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.2ClH/c1-6-11-8(4-9(13)12-6)7-2-3-10-5-7;;/h4,7,10H,2-3,5H2,1H3,(H,11,12,13);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQHVXSUMASRKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2CCNC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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